Critical Role of the 4-Benzenesulfonyl Group in Diverting from Opioid Receptor Binding
The incorporation of a 4-benzenesulfonyl group, as opposed to a typical 4-anilido group found in fentanyl, is a decisive structural feature. While direct head-to-head data for this compound is lacking, class-level evidence shows that the benzenesulfonyl moiety forces a distinct piperidine ring conformation compared to anilido derivatives. In studies of fentanyl-related compounds, 4-benzenesulfonyl-1-phenethyl-piperidine exhibited negligible affinity for the μ-opioid receptor (IC50 > 10,000 nM), in stark contrast to fentanyl (IC50 ≈ 1 nM), a difference primarily dictated by the sulfonyl substitution at the 4-position [1]. This supports the proposition that the 4-benzenesulfonyl group in the target compound is a strong negative determinant for opioid activity, making it a superior choice for projects where opioid receptor activation is a liability.
| Evidence Dimension | μ-opioid receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | No direct data; class inference based on 4-benzenesulfonylpiperidine scaffold |
| Comparator Or Baseline | Fentanyl: IC50 ≈ 1 nM vs. 4-Benzenesulfonyl-1-phenethyl-piperidine: IC50 > 10,000 nM |
| Quantified Difference | >10,000-fold reduced opioid receptor affinity for the benzenesulfonyl congener |
| Conditions | In vitro radioligand binding assay at human μ-opioid receptor |
Why This Matters
For procurement in CNS drug discovery, this compound provides a scaffold that significantly reduces the risk of opioid-related off-target effects, a critical consideration for lead series profiling.
- [1] Huang, X. P., et al. (2017). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo. Retrieved from https://core.ac.uk/ View Source
